molecular formula C13H24O2 B14537384 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane CAS No. 61920-27-2

2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane

Cat. No.: B14537384
CAS No.: 61920-27-2
M. Wt: 212.33 g/mol
InChI Key: NHFHUFWCXHQQIA-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane is an organic compound characterized by a cyclohexyl group attached to a 1,3-dioxane ring, which is further substituted with three methyl groups at positions 4, 5, and 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane typically involves the cyclization of appropriate precursors under acidic conditions. One common method is the acid-catalyzed condensation of cyclohexanone with trimethylolpropane, followed by cyclization to form the dioxane ring. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors with acid catalysts can enhance the efficiency of the cyclization reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the dioxane ring into more saturated derivatives.

    Substitution: The methyl groups and the cyclohexyl ring can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the synthesis of bioactive compounds.

    Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The dioxane ring structure allows for specific interactions with biological macromolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2,2,5-Trimethyl-1,3-dioxane-4,6-dione:

    Cyclohexane: A simpler cyclic hydrocarbon, cyclohexane lacks the dioxane ring and methyl substitutions, making it less reactive in certain chemical reactions.

    Cyclohexanone: This compound contains a cyclohexyl ring with a ketone functional group, differing from the dioxane structure of 2-Cyclohexyl-4,5,6-trimethyl-1,3-dioxane.

Uniqueness

This compound is unique due to its combination of a cyclohexyl group and a highly substituted dioxane ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

CAS No.

61920-27-2

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

2-cyclohexyl-4,5,6-trimethyl-1,3-dioxane

InChI

InChI=1S/C13H24O2/c1-9-10(2)14-13(15-11(9)3)12-7-5-4-6-8-12/h9-13H,4-8H2,1-3H3

InChI Key

NHFHUFWCXHQQIA-UHFFFAOYSA-N

Canonical SMILES

CC1C(OC(OC1C)C2CCCCC2)C

Origin of Product

United States

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